molecular formula C12H22N2O B8723491 N-Cyclohexylpiperidine-3-carboxamide

N-Cyclohexylpiperidine-3-carboxamide

Cat. No.: B8723491
M. Wt: 210.32 g/mol
InChI Key: VFIIKPDGRULRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylpiperidine-3-carboxamide (IUPAC name: (3R)-N-cyclohexylpiperidine-3-carboxamide) is a chiral carboxamide derivative featuring a piperidine ring substituted at the 3-position with a cyclohexylcarbamoyl group. Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol . The compound’s stereochemistry, specifically the (3R)-configuration, is critical for its biological interactions, as demonstrated in crystallographic studies where it binds to proteins like Aar2/RNaseH .

This compound has been identified in fragment-based drug discovery (FBDD) campaigns, particularly as part of the F2X-Universal Library, where it serves as a scaffold for probing protein-protein interaction sites . Its structural simplicity and modularity make it a versatile candidate for further derivatization.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-cyclohexylpiperidine-3-carboxamide

InChI

InChI=1S/C12H22N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h10-11,13H,1-9H2,(H,14,15)

InChI Key

VFIIKPDGRULRPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCNC2

Origin of Product

United States

Comparison with Similar Compounds

1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Structure : Pyrrolidine ring with a 5-oxo group and 3-methylphenyl substituent (CAS: 847239-68-3).
Molecular Formula : C₁₈H₂₃N₃O₂.
Key Differences :

  • Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the parent compound.
  • Substituents : A 3-methylphenyl group and 5-oxo moiety introduce aromaticity and polarity.
    Implications :
Property N-Cyclohexylpiperidine-3-carboxamide 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Molecular Weight 210.32 g/mol 313.40 g/mol
Ring Size Piperidine (6-membered) Pyrrolidine (5-membered)
Key Functional Groups Carboxamide Carboxamide, 5-oxo, 3-methylphenyl
Biological Role Protein interaction probe Potential inhibitor (INHA_MYCTU target in M. tuberculosis)

(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride

Structure : Cyclohexyl group substituted with a hydroxyl group at the 3-position, forming a hydrochloride salt.
Molecular Formula : C₁₂H₂₃ClN₂O₂.
Key Differences :

  • Substituent : Hydroxyl group on the cyclohexyl ring.
  • Salt Form : Hydrochloride improves aqueous solubility.
    Implications :
  • The hydrochloride salt increases stability and bioavailability in physiological environments.
Property This compound N-(3-Hydroxycyclohexyl) Derivative
Solubility Moderate (neutral form) High (hydrochloride salt)
Molecular Weight 210.32 g/mol 262.78 g/mol
Bioactivity Protein-binding fragment Unreported, likely optimized for solubility

(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)-N-Cyclohexylpiperidine-3-carboxamide

Structure: Piperidine ring with a sulfonyl group and chloro-methylbenzene substituent. Molecular Formula: Not explicitly provided, but estimated as C₂₀H₂₈ClN₃O₃S. Key Differences:

  • Sulfonyl Group : Introduces strong electron-withdrawing effects.
  • Implications:
  • The sulfonyl group may enhance target affinity through polar interactions or covalent bonding .
  • Increased molecular complexity could improve selectivity but reduce synthetic accessibility.

Nicotinamide (Vitamin B3)

Structure : Pyridine-3-carboxamide.
Molecular Formula : C₆H₆N₂O.
Key Differences :

  • Ring System : Pyridine (aromatic) vs. piperidine (saturated).
  • Substituents : Lacks cyclohexyl group.
    Implications :
  • Nicotinamide’s aromaticity enables π-π stacking in enzyme active sites (e.g., NAD⁺/NADH pathways) .
  • The absence of a cyclohexyl group reduces steric hindrance, allowing broader enzyme compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.